HBcAg [Hepatitis B virus] (18-27)

Catalog No.
S12875278
CAS No.
M.F
C58H78N10O15
M. Wt
1155.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HBcAg [Hepatitis B virus] (18-27)

Product Name

HBcAg [Hepatitis B virus] (18-27)

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C58H78N10O15

Molecular Weight

1155.3 g/mol

InChI

InChI=1S/C58H78N10O15/c1-33(2)26-41(62-49(73)38(59)27-35-16-8-5-9-17-35)56(80)67-24-14-22-45(67)54(78)64-43(31-69)52(76)61-40(30-47(71)72)51(75)60-39(28-36-18-10-6-11-19-36)50(74)63-42(29-37-20-12-7-13-21-37)57(81)68-25-15-23-46(68)55(79)65-44(32-70)53(77)66-48(34(3)4)58(82)83/h5-13,16-21,33-34,38-46,48,69-70H,14-15,22-32,59H2,1-4H3,(H,60,75)(H,61,76)(H,62,73)(H,63,74)(H,64,78)(H,65,79)(H,66,77)(H,71,72)(H,82,83)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,48-/m0/s1

InChI Key

WPDJAEURSVPNPM-HKFFZEPVSA-N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC5=CC=CC=C5)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)N

Hepatitis B core antigen (HBcAg) is a critical protein produced by the Hepatitis B virus (HBV), which belongs to the Hepadnaviridae family. This antigen is primarily found in the viral nucleocapsid, playing an essential role in the virus's life cycle. HBcAg is composed of 183 to 210 amino acids and forms an icosahedral structure that encapsulates the viral genome and polymerase, facilitating the replication process. The protein is highly immunogenic, capable of eliciting both B- and T-cell responses, although these responses do not confer protective immunity against HBV infection .

The core antigen participates in various biochemical interactions crucial for HBV replication and immune evasion. In infected cells, HBcAg self-assembles into nucleocapsids that package pregenomic RNA and viral polymerase. This assembly is critical for the reverse transcription process that converts RNA into DNA within the nucleocapsid . Additionally, HBcAg can undergo post-translational modifications, including phosphorylation and glycosylation, which may influence its function and interactions with host immune cells .

HBcAg exhibits significant biological activity, particularly in modulating immune responses. It has been shown to upregulate co-stimulatory molecules on B cells, enhancing their activation and promoting a hyperactive state during chronic hepatitis B infections . Moreover, HBcAg can influence cytokine secretion patterns, leading to altered T-cell responses. The protein's immunogenic properties make it a target for vaccine development and therapeutic interventions aimed at managing HBV infections .

The synthesis of HBcAg occurs naturally within infected hepatocytes. The process begins with the transcription of the viral genome from covalently closed circular DNA (cccDNA), producing pregenomic RNA. This RNA serves as a template for the translation of HBcAg proteins in the cytoplasm. Following translation, HBcAg proteins self-assemble into nucleocapsids that encapsulate the viral genome and polymerase . In laboratory settings, recombinant DNA technology can be employed to produce HBcAg for research and therapeutic applications, allowing for controlled studies on its properties and interactions.

HBcAg has several important applications in medical research and clinical practice:

  • Vaccine Development: Due to its immunogenicity, HBcAg is utilized as a carrier for vaccine epitopes, enhancing immune responses against other antigens .
  • Diagnostic Tools: The presence of antibodies against HBcAg is used as a marker for past or ongoing hepatitis B infections in serological assays .
  • Therapeutic Research: Investigations into HBcAg's role in immune modulation are ongoing, with potential implications for developing treatments that could restore immune function in chronic hepatitis B patients .

Studies have demonstrated that HBcAg interacts with various host proteins and immune cells. For instance, it has been shown to enhance B-cell activation through signaling pathways involving 4-1BB ligand expression . Additionally, structural studies indicate that HBcAg can bind to specific receptors on liver cells, facilitating viral entry and replication . These interactions are critical for understanding how HBV evades the immune system and establishes chronic infection.

Several compounds share structural or functional similarities with HBcAg. Below is a comparison highlighting their uniqueness:

CompoundDescriptionUnique Features
Hepatitis B surface antigen (HBsAg)Envelope protein of HBV involved in virion assemblyForms non-infectious subviral particles; different immunogenic profile
Hepatitis B e antigen (HBeAg)Secreted form of core antigen associated with active viral replicationPlays a role in immune evasion; distinct from core antigen
Core protein of other virusesStructural proteins from viruses like Hepatitis C or HIVVarying roles in capsid formation; different host interactions

HBcAg is unique due to its specific role in encapsidating viral components essential for replication while also being highly immunogenic compared to other viral proteins like HBsAg and HBeAg .

PropertyValue/Description
Amino Acid Sequence (One Letter Code)FLPSDFFPSV
Amino Acid Sequence (Three Letter Code)Phe-Leu-Pro-Ser-Asp-Phe-Phe-Pro-Ser-Val
Molecular Weight (Da)1155.33
Molecular FormulaC58H78N10O15
Peptide Length (amino acids)10
Net Charge at pH 7.0-1 (acidic)
Isoelectric Point (pI)Approximately 5.8
Hydrophobicity IndexHydrophobic (due to multiple Phe residues)
Anchor Residues (Human Leukocyte Antigen-A2 binding)Phe-18 (P1), Val-27 (P10)
Primary Human Leukocyte Antigen RestrictionHuman Leukocyte Antigen-A02:01, Human Leukocyte Antigen-A02:03, Human Leukocyte Antigen-A02:06, Human Leukocyte Antigen-A02:07

The molecular weight of the Hepatitis B virus Core Antigen (18-27) peptide is precisely 1155.33 Daltons, with a molecular formula of C58H78N10O15 [3] [5]. The peptide exhibits a net negative charge at physiological pH due to the presence of aspartic acid at position 22, resulting in an estimated isoelectric point of approximately 5.8 [3]. The sequence contains multiple hydrophobic residues, particularly three phenylalanine residues at positions 18, 23, and 24, which contribute significantly to its hydrophobic character and influence its binding interactions with Major Histocompatibility Complex molecules [2] [6].

Critical anchor residues for Human Leukocyte Antigen-A2 binding have been identified as phenylalanine at position 18 (P1 anchor) and valine at position 27 (P10 anchor) [6] [7]. These residues are essential for peptide binding to the Human Leukocyte Antigen-A2 groove, with deletion of either anchor residue completely abrogating recognition by cytotoxic T lymphocytes [6]. The peptide demonstrates promiscuous binding capabilities, showing affinity not only for Human Leukocyte Antigen-A02:01 but also for other Human Leukocyte Antigen-A2 supertype molecules including Human Leukocyte Antigen-A02:03, Human Leukocyte Antigen-A02:06, and Human Leukocyte Antigen-A02:07 [4] [7].

Three-Dimensional Structural Features of the Hepatitis B virus Core Antigen

The Hepatitis B virus core antigen forms highly ordered icosahedral capsids composed of 240 copies of the core protein arranged in T=4 symmetry or 180 copies in T=3 symmetry [9] [10]. High-resolution cryo-electron microscopy studies have revealed that full-length Hepatitis B virus core protein assembles into a double-layered structure with distinct architectural features [9] [10]. The outer layer consists of the N-terminal assembly domain (residues 1-149), while the inner layer comprises the C-terminal arginine-rich domain (residues 150-183) bound to ribonucleic acid molecules [10].

Table 2: Structural Features of Hepatitis B virus Core Antigen

Structural ComponentDescription/Value
Full-length Hepatitis B virus Core Antigen protein183 amino acids
Assembly domain (N-terminal)Residues 1-149 (assembly competent)
Arginine-rich domain (C-terminal)Residues 150-183 (ribonucleic acid binding)
Capsid symmetryIcosahedral T=3 or T=4
Number of dimers per capsid90 (T=3) or 120 (T=4)
Capsid diameter33-34 nm (native)
Epitope 18-27 locationSurface-exposed spike region
Surface accessibilityHighly accessible to antibodies/T-cell receptor
Disulfide bond requirementNot required for assembly (Cys61)

The core protein monomer adopts a characteristic structure composed of five alpha-helices, lacking the canonical beta-barrel structure prevalent in many capsid proteins [12] [13]. Each monomer forms half of an upturned T-shaped structure, with helices three and four comprising the dimer interface [13]. The fifth helix, together with the subsequent loop region, forms inter-dimer contacts that mediate capsid assembly at the 2-fold and 5-fold icosahedral axes [13].

Cryo-electron microscopy reconstruction at 3.5 Angstrom resolution has provided detailed insights into the native structure of full-length Hepatitis B virus core protein capsids [9] [10]. The structure reveals that the 240 molecules of full-length core protein form a capsid with two distinct layers, with the outer layer being icosahedrally ordered and having an overall appearance similar to truncated core structures [10]. Importantly, the structure shows no disulfide bond between Cys61 residues of the two subunits within the dimer building block, indicating that such bonding is not required for core formation [9] [10].

The assembly pathway of Hepatitis B virus capsids proceeds through specific intermediates, with evidence supporting a mechanism involving trimers of dimers as nucleation units [13] [15]. Time-resolved small-angle X-ray scattering studies have identified highly populated intermediates including a trimer of dimers and a partially closed shell consisting of approximately 40 dimers [15]. These intermediates represent on-pathway, transient species that efficiently convert into fully formed capsids [15].

Localization of the 18-27 Epitope within the Hepatitis B virus Core Antigen Protein

The 18-27 epitope is strategically positioned within the surface-exposed region of the Hepatitis B virus core antigen, specifically localized to the prominent spikes that protrude from the capsid surface [16] [18]. These spikes are formed by the stable dimer interfaces and represent the most externally accessible portions of the assembled nucleocapsid [18]. The epitope resides within the immunodominant c/e1 region, which has been identified as a superior location for conveying high immunogenicity due to its central position on the capsid surface [18].

Structural analysis reveals that the 18-27 epitope is located on the outer surface of the Hepatitis B virus core protein, making it highly accessible to immune recognition mechanisms [16]. The most variable position within the cytotoxic T lymphocyte epitope, amino acid 21, represents one of the most exposed positions on the core protein surface [16]. This position is part of a short one-turn alpha-helix consisting of three amino acid residues, which is highly exposed on the Hepatitis B virus core antigen surface [16].

The surface accessibility of the 18-27 epitope is evidenced by its recognition frequency in acute Hepatitis B virus infection, where virtually all Human Leukocyte Antigen-A2-positive patients who successfully clear the virus develop cytotoxic T lymphocyte responses to this epitope [6]. The epitope's location within the spike region ensures optimal presentation to the immune system, as these structural features project outward from the capsid surface and are readily accessible to antibodies and T-cell receptors [16] [18].

Electron microscopy studies of chimeric particles containing foreign epitopes inserted at the c/e1 region confirm that these insertions are displayed on the exterior of the capsid [18]. The surface protrusions originating from inserted sequences are visible in image reconstructions, with most of the additional density present on the exterior of an otherwise wild-type-like inner shell [18]. This structural organization ensures that epitopes within this region, including the native 18-27 sequence, are optimally positioned for immune recognition [18].

Structural Determinants of Epitope Presentation

The presentation of the Hepatitis B virus Core Antigen (18-27) epitope is governed by specific structural determinants that facilitate its binding to Human Leukocyte Antigen-A2 molecules and subsequent recognition by T-cell receptors [7]. Crystal structures of Human Leukocyte Antigen-A2 complexes with the Hepatitis B virus Core Antigen (18-27) epitope have been determined for multiple allelic variants, including Human Leukocyte Antigen-A02:03, Human Leukocyte Antigen-A02:06, and Human Leukocyte Antigen-A*02:07 at resolutions of 2.16, 1.70, and 1.75 Angstroms respectively [7].

Table 3: Human Leukocyte Antigen-A2 Subtype Binding Characteristics of Hepatitis B virus Core Antigen (18-27)

Human Leukocyte Antigen-A2 SubtypeBinding AffinityThermostability RankingCrystal Structure Resolution (Å)Conformational ChangesClinical Relevance
Human Leukocyte Antigen-A*02:01High3rdPrevious studiesReferenceMost studied
Human Leukocyte Antigen-A*02:03Moderate4th (lowest)2.16Significant p3-p8 alterationsLower stability
Human Leukocyte Antigen-A*02:06Very High1st (highest)1.70Minimal changesAsian populations
Human Leukocyte Antigen-A*02:07High2nd1.75Moderate p3-p8 changesAsian populations

Comparative structural analysis reveals that minor polymorphic residue changes between different Human Leukocyte Antigen alleles induce significant alterations in the Major Histocompatibility Complex-peptide interface [7]. These changes introduce conformational alterations in the p3-p8 peptide region, affecting the overall stability and binding characteristics of the complex [7]. Circular dichroism analysis has demonstrated that Human Leukocyte Antigen-A2-peptide complexes exhibit a hierarchy of thermostability and binding affinity in the order of Human Leukocyte Antigen-A02:06 > Human Leukocyte Antigen-A02:07 > Human Leukocyte Antigen-A02:01 > Human Leukocyte Antigen-A02:03 [7].

The structural determinants of optimal epitope presentation involve precise positioning of anchor residues within the Human Leukocyte Antigen-A2 binding groove [6]. The phenylalanine at position 18 serves as the primary anchor residue, fitting into the B pocket of the Human Leukocyte Antigen-A2 molecule [6]. The valine at position 27 functions as the C-terminal anchor, occupying the F pocket and providing critical binding energy [6]. The length restriction of the epitope is not an absolute constraint, as the 10-residue peptide demonstrates superior binding compared to shorter 9-residue variants [6].

Peptide conformation within the Human Leukocyte Antigen binding groove is influenced by the specific amino acid sequence and the polymorphic differences between Human Leukocyte Antigen alleles [7]. The presence of hydrophobic residues, particularly the multiple phenylalanine residues, contributes to favorable binding interactions and stability of the peptide-Human Leukocyte Antigen complex [2] [7]. These structural features collectively determine the efficiency of epitope presentation and the magnitude of the resulting immune response [4] [7].

Comparative Analysis with Other Hepatitis B virus Epitopes

The Hepatitis B virus Core Antigen (18-27) epitope exhibits distinct characteristics when compared to other major Hepatitis B virus epitopes in terms of immunodominance, Human Leukocyte Antigen restriction, and clinical significance [16] [23]. Unlike other epitopes within the Hepatitis B virus proteome, the 18-27 epitope demonstrates promiscuous binding capabilities, being presented not only by Human Leukocyte Antigen-A02 alleles but also by Human Leukocyte Antigen-B35 and Human Leukocyte Antigen-B*51 molecules [4] [24].

Table 4: Comparative Analysis of Major Hepatitis B virus Epitopes

EpitopeHuman Leukocyte Antigen RestrictionImmunodominanceSurface ExposureClinical RelevanceMutation Frequency
Core 18-27A2, B35, B51HighHighCytotoxic T lymphocyte targetHigh (escape)
Core 1-20Class II (Th)ModerateVariableT helperLow
Core 74-89B-cell epitopeHighHigh (spike tip)Antibody targetModerate
Surface 183-191Human Leukocyte Antigen-A2ModerateModerateCytotoxic T lymphocyte targetModerate
PreS1 21-47B-cell epitopeHighHighNeutralizing AbVariable

The Core 18-27 epitope shows higher immunodominance compared to other cytotoxic T lymphocyte epitopes such as Surface 183-191 [23]. While the Surface 183-191 epitope is restricted to Human Leukocyte Antigen-A2 presentation, the Core 18-27 epitope demonstrates broader Human Leukocyte Antigen restriction patterns [24]. Studies have shown that Human Leukocyte Antigen-B35:01 and B35:03 positive patients mount robust immune responses against the Core 18-27 epitope, whereas patients with Human Leukocyte Antigen-B35:02 and Human Leukocyte Antigen-B35:08 do not respond to this epitope [24].

The B-cell epitope Core 74-89, located at the tip of the capsid spike alongside the 18-27 region, represents another immunodominant target but differs in its recognition mechanism [16] [19]. While both epitopes are surface-exposed and highly accessible, the Core 74-89 epitope functions primarily as a target for neutralizing antibodies rather than cellular immune responses [19]. The immunodominant nature of both epitopes has been attributed to their strategic positioning on the most prominent surface features of the viral capsid [16] [18].

Comparative analysis of mutation frequencies reveals that the Core 18-27 epitope experiences higher selective pressure than other Hepatitis B virus epitopes [16] [24]. Seven regions within the Hepatitis B virus core protein show increased variability, with positions 18-27 demonstrating significant correlation with other variable regions, particularly positions 91-95 and 76-87 [16]. The high mutation frequency within the 18-27 epitope reflects its importance as an immune target and the selective advantage conferred by escape mutations [24] [26].

XLogP3

-0.6

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

12

Exact Mass

1154.56481182 g/mol

Monoisotopic Mass

1154.56481182 g/mol

Heavy Atom Count

83

Dates

Modify: 2024-08-10

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